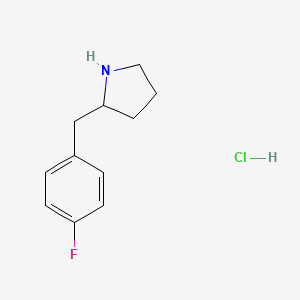

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

Descripción

BenchChem offers high-quality 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCAOZPQHRFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride, a fluorinated derivative of the versatile pyrrolidine scaffold. The pyrrolidine ring is a ubiquitous structural motif in a multitude of biologically active compounds, including numerous FDA-approved drugs. The introduction of a fluorine atom to the benzyl substituent can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets. This guide details the chemical properties, a plausible synthetic route, and methods for analytical characterization of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride. Furthermore, it explores the potential pharmacological applications of this compound, with a particular focus on its prospective role as a modulator of dopamine and serotonin receptors, drawing insights from structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone in the design and discovery of novel therapeutic agents. Its prevalence in natural products, such as the amino acid proline, and its presence in a wide array of synthetic drugs underscore its pharmacological importance. The structural rigidity and stereochemical complexity of the pyrrolidine nucleus allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological macromolecules.

The incorporation of a 4-fluorobenzyl moiety at the 2-position of the pyrrolidine ring introduces several key features. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule. This strategic fluorination has been a successful strategy in the development of numerous central nervous system (CNS) active drugs.

Physicochemical and Structural Properties

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is a research chemical that serves as a building block in the synthesis of more complex molecules.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1187931-00-5 | [2], [3], [4] |

| Molecular Formula | C₁₁H₁₅ClFN | [2], [4] |

| Molecular Weight | 215.69 g/mol | [2] |

| Appearance | Light Brown Solid | [3] |

| Purity | ≥96% | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

| SMILES | C1CC(CC2=CC=C(C=C2)F)NC1.Cl | [2] |

| InChI Key | XPTCAOZPQHRFLL-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| LogP | 2.542 | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

A feasible approach involves a three-step sequence starting from a suitable N-protected pyroglutamic acid derivative, which is then coupled with a 4-fluorobenzyl Grignard reagent, followed by reduction and deprotection. A general schematic for the synthesis of 2-(fluorobenzyl)pyrrolidines is presented below.[5]

Caption: Proposed synthetic pathway for 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-tert-butoxycarbonyl-5-(4-fluorobenzoyl)pyrrolidin-2-one

-

To a solution of N-Boc-L-pyroglutamic acid in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a suitable activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding acid chloride.

-

In a separate flask, prepare a Grignard reagent from 4-fluorobenzyl bromide and magnesium turnings in anhydrous THF.

-

Cool the acid chloride solution to -78°C and add the freshly prepared Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Step 2: Reduction to N-tert-butoxycarbonyl-2-(4-fluorobenzyl)pyrrolidine

-

To a solution of the ketone from Step 1 in anhydrous THF at 0°C, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.

-

Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected pyrrolidine derivative.

Step 3: Deprotection to 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

-

Dissolve the crude product from Step 2 in a solution of hydrochloric acid in a suitable solvent (e.g., 6 M aqueous HCl or HCl in dioxane).

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude hydrochloride salt.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of small organic molecules like 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the benzylic protons, and the protons of the pyrrolidine ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.3 ppm. The benzylic protons should appear as a multiplet, and the pyrrolidine protons will be observed in the aliphatic region (δ 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The aromatic carbons will resonate in the δ 115-165 ppm region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon and the carbons of the pyrrolidine ring will appear in the upfield region.

-

¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom on the benzyl ring, providing information about its chemical environment.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For 2-(4-Fluoro-benzyl)-pyrrolidine, the expected molecular ion peak [M+H]⁺ would be at m/z 182.1183, corresponding to the free base.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the secondary amine hydrochloride salt (broad band around 2400-2800 cm⁻¹).

-

C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹).

-

C-F stretching vibration (strong band around 1220-1240 cm⁻¹).

Potential Pharmacological Applications and Biological Relevance

The 2-(4-Fluoro-benzyl)-pyrrolidine scaffold is of significant interest in drug discovery, particularly for neurological and psychiatric disorders. The structural similarity to known pharmacologically active molecules suggests potential interactions with key neurotransmitter systems.

Dopamine Receptor Antagonism

A significant body of research has demonstrated that N-benzyl-2-substituted pyrrolidine derivatives can act as potent and selective dopamine D2 receptor antagonists.[6][7] These compounds are investigated as potential antipsychotic agents. The 4-fluorobenzyl group, in particular, has been incorporated into potent D2 antagonists.[6] The mechanism of action of these antagonists involves blocking the binding of dopamine to its receptors in the brain, thereby modulating dopaminergic neurotransmission.

Caption: Potential mechanism of action at the dopamine D2 receptor.

Serotonin Receptor Modulation

Derivatives of pyrrolidine have also been explored as ligands for various serotonin (5-HT) receptors. For instance, certain 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent and selective agonists for the 5-HT1D receptor, with potential applications in the treatment of migraine.[8] The structural features of 2-(4-Fluoro-benzyl)-pyrrolidine suggest that it could also interact with serotonin receptors, although specific studies on this compound are lacking. The modulation of serotonergic pathways is a key strategy in the development of antidepressants, anxiolytics, and other CNS-active drugs.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride, a series of in vitro and in vivo assays would be necessary.

In Vitro Radioligand Binding Assays:

-

Objective: To determine the binding affinity of the compound to a panel of receptors, particularly dopamine and serotonin receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates expressing the receptor of interest (e.g., human D2 or 5-HT1D receptors).

-

Incubate the membranes with a specific radioligand (e.g., [³H]spiperone for D2 receptors) in the presence of increasing concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

-

Functional Assays:

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Methodology (for a G-protein coupled receptor like D2):

-

Use cells expressing the receptor of interest that are also engineered to report on downstream signaling events (e.g., changes in intracellular cyclic AMP levels or calcium mobilization).

-

For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., dopamine).

-

Measure the cellular response and determine the ability of the test compound to block the agonist-induced signal.

-

Safety and Handling

As with any research chemical, 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is a valuable chemical entity with significant potential in drug discovery. Its structural features, particularly the combination of the pharmacologically privileged pyrrolidine scaffold and the modulating effect of the 4-fluorobenzyl group, make it an attractive candidate for the synthesis of novel ligands targeting CNS receptors. While specific biological data for this compound is limited in the current literature, the extensive research on analogous compounds strongly suggests its potential as a modulator of dopaminergic and serotonergic systems. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- Högberg, T., Ström, P., Hall, H., Köhler, C., Halldin, C., & Farde, L. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948–955.

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12(6), 1192–1195.

-

PubChem. (n.d.). 2-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]

-

Asmus, E., Annau, M., Alnafta, N., & Frackenpohl, J. (2020). General synthesis of 2‐(fluorobenzyl)pyrrolidines 31a–c. ResearchGate. Retrieved from [Link]

- Macor, J. E., Gurley, D., Lacreta, F., Mogollon, P., Hrab, N., & Ryan, K. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 42(18), 3545–3553.

- Kung, H. F., Guo, Y. Z., Chumpradit, S., & Billings, J. (1989). Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling, and in vitro binding of (R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N- [(1-ethyl-2-pyrrolidinyl)methyl]benzamide. Journal of Medicinal Chemistry, 32(2), 433–437.

-

SpectraBase. (n.d.). 3-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione. Retrieved from [Link]

- Global Substance Registration System. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).

-

PubChem. (n.d.). 2-(4-Fluorobenzylidene)malononitrile. Retrieved from [Link]

- De Amici, M., Dallanoce, C., Pucci, L., & Gotti, C. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1046–1055.

- Högberg, T., Ström, P., Hall, H., Köhler, C., Halldin, C., & Farde, L. (1991). ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. ChemInform, 22(31).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride | 1187931-00-5 [sigmaaldrich.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

Introduction

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4][5] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for drug design.[4] Furthermore, the incorporation of a fluorine atom, as seen in the 4-fluorobenzyl moiety, is a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[6] This guide will delve into the potential implications of these structural features to propose plausible mechanisms of action for 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

Physicochemical Properties and Structural Analysis

The fundamental properties of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1187931-00-5 | [1][2] |

| Molecular Formula | C11H15ClFN | [1][2] |

| Molecular Weight | 215.7 g/mol | |

| Appearance | Light Brown Solid | |

| Purity | ≥96% |

The structure of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride consists of two key components: the pyrrolidine ring and the 4-fluorobenzyl group.

The Pyrrolidine Scaffold: A Versatile Core

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle.[7] As a secondary amine, the nitrogen atom imparts basicity to the molecule.[4] The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets.[4] This conformational flexibility, often referred to as "pseudorotation," allows the scaffold to adapt to the topology of various binding sites.[4] The pyrrolidine nucleus is a common feature in a multitude of biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[4]

The 4-Fluorobenzyl Moiety: Enhancing Pharmacological Properties

The 4-fluorobenzyl group is another critical component of the molecule. The introduction of a fluorine atom onto a phenyl ring can have several profound effects on a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[6]

-

Lipophilicity: Fluorine is highly electronegative yet only slightly larger than hydrogen. Its introduction can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier.

-

Binding Interactions: The electronegative fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in a protein's binding pocket, thereby increasing binding affinity and selectivity.[6]

Hypothesized Mechanisms of Action and Potential Molecular Targets

Based on the structural features of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride and the known pharmacology of related compounds, we can propose several plausible mechanisms of action.

Monoamine Oxidase (MAO) Inhibition

N-benzylpyrrolidine derivatives have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B.[8] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[8] Inhibition of MAO-B leads to increased levels of dopamine, which is a therapeutic strategy for Parkinson's disease.[8] Given the structural similarity of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride to known N-benzylpyrrolidine-based MAO inhibitors, it is conceivable that this compound could also target MAO-B.

Step-by-Step Methodologies

1. In Vitro Binding Assays:

-

Objective: To identify potential binding targets.

-

Protocol:

-

Perform a broad-panel screen of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride against a commercially available panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Based on initial hits, perform saturation binding assays using radiolabeled ligands for specific targets (e.g., [3H]-dopamine for dopamine transporter, [3H]-paroxetine for serotonin transporter) to determine the binding affinity (Ki) of the compound.

-

For GPCRs, consider competition binding assays with known agonists and antagonists.

-

2. Enzyme Inhibition Assays:

-

Objective: To quantify the inhibitory potency against specific enzymes.

-

Protocol (Example for MAO-B):

-

Use a commercially available MAO-B inhibitor screening kit (e.g., fluorescence-based).

-

Prepare a dilution series of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

-

Incubate the compound with recombinant human MAO-B enzyme.

-

Add the MAO-B substrate and measure the production of the fluorescent product over time using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

3. Cell-Based Functional Assays:

-

Objective: To determine the functional effect of the compound on cellular signaling.

-

Protocol (Example for a GPCR):

-

Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

-

Treat the cells with varying concentrations of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

-

Measure the downstream signaling response, such as changes in intracellular cyclic AMP (cAMP) levels using a LANCE Ultra cAMP kit, or calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4).

-

Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

4. In Vivo Studies:

-

Objective: To assess the physiological effects of the compound in a living organism.

-

Protocol (Example for a Parkinson's Disease Model):

-

Administer 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride to mice.

-

Induce parkinsonian symptoms using a neurotoxin such as MPTP. [8] 3. Assess motor function using behavioral tests like the rotarod and open field tests. [8] 4. After the study, measure neurotransmitter levels (e.g., dopamine and its metabolites) in brain tissue samples using HPLC. [8]

-

Conclusion

While the specific mechanism of action of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride remains to be definitively elucidated through dedicated research, a thorough analysis of its chemical structure provides a strong foundation for formulating testable hypotheses. The presence of the privileged pyrrolidine scaffold and the pharmacologically advantageous 4-fluorobenzyl moiety suggests potential interactions with key biological targets, most notably monoamine oxidase B, G-protein coupled receptors, and ion channels. The proposed experimental workflows offer a roadmap for future investigations that will be crucial in uncovering the true therapeutic potential of this and related molecules. As with any compound in early-stage research, rigorous experimental validation is paramount to confirming these hypotheses and paving the way for potential drug development applications.

References

-

Synlett. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. 2024. [Link]

-

ResearchGate. General synthesis of 2‐(fluorobenzyl)pyrrolidines 31a–c. Reagents and... [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 2022. [Link]

-

Wiley Online Library. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). 2020. [Link]

-

MDPI. N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. 2024. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PubChem. (S)-2-(3,4-Difluorobenzyl)pyrrolidine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride | 1187931-00-5 [sigmaaldrich.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Architecting CNS Therapeutics: A Technical Whitepaper on the Physicochemical and Synthetic Utility of CAS 1187931-00-5

Executive Overview & Strategic Relevance

In contemporary fragment-based drug discovery (FBDD) and central nervous system (CNS) therapeutic development, the selection of highly optimized molecular building blocks is paramount. CAS 1187931-00-5 , chemically identified as 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride , represents a privileged pharmacophore scaffold. By integrating a conformationally restricted secondary amine with a metabolically deactivated aromatic ring, this compound serves as a critical intermediate for synthesizing high-affinity ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical commodity, but as a highly engineered structural vector. This guide deconstructs its physicochemical logic, outlines its pharmacodynamic implications, and provides self-validating protocols for its integration into complex synthetic workflows.

Molecular Architecture & Quantitative Physicochemical Data

To predict a molecule's behavior in both the reaction flask and biological systems, we must first analyze its core physicochemical metrics. The data below synthesizes the structural parameters of CAS 1187931-00-5[1].

Table 1: Physicochemical Profile of CAS 1187931-00-5

| Parameter | Value | Mechanistic Implication |

| Chemical Formula | C₁₁H₁₅ClFN | Defines the hydrochloride salt form, ensuring shelf stability. |

| Molecular Weight | 215.69 g/mol | Low molecular weight; ideal for fragment-based elaboration. |

| LogP | 2.542 | Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB). |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Highly favorable for CNS penetration (well below the 90 Ų limit). |

| Hydrogen Bond Donors | 1 | The pyrrolidine NH acts as a critical anchor in receptor binding. |

| Hydrogen Bond Acceptors | 1 | Facilitates interaction with target protein residues. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding, leading to higher target affinity. |

| Storage Conditions | Sealed, Dry, 2-8°C | Prevents hygroscopic degradation of the hydrochloride salt. |

The Logic of Structure-Property Relationships (SPR)

The architectural brilliance of this fragment lies in its specific functional group placements:

-

The para-Fluorine Substitution: Fluorine is a classic bioisostere for hydrogen. By placing it at the para position of the benzyl ring, medicinal chemists deliberately block the primary site of Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. This exponentially increases the in vivo half-life of downstream drug candidates.

-

The Pyrrolidine Core: The five-membered nitrogenous ring restricts the conformational freedom of the secondary amine. This restriction reduces the entropic cost of binding to target receptors, directly translating to higher binding affinity.

Structure-Property Relationship (SPR) logic for CAS 1187931-00-5.

Pharmacodynamic Implications & Signaling Modulation

When 2-(4-Fluoro-benzyl)-pyrrolidine is elaborated into a mature therapeutic, it frequently targets monoamine transporters (such as the Dopamine Transporter, DAT, or Serotonin Transporter, SERT). The basic nitrogen of the pyrrolidine ring is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with a conserved aspartate residue in the transporter's orthosteric binding site.

By occupying this pocket, the compound prevents the reuptake of neurotransmitters from the synaptic cleft, thereby amplifying post-synaptic receptor activation—a foundational mechanism for treating depressive disorders and cognitive deficits.

Downstream signaling pathway of monoamine transporter inhibition.

Experimental Protocols: Handling and Derivatization

To utilize CAS 1187931-00-5 in advanced synthesis (e.g., Buchwald-Hartwig amination or peptide coupling), the stable hydrochloride salt must first be converted to its reactive free base form. The following protocol is designed as a self-validating system , ensuring that each step provides empirical feedback to the scientist before proceeding[1].

Step-by-Step Methodology: Free-Basing and Electrophilic Coupling

Step 1: Phase-Transfer Free-Basing

-

Action: Suspend 1.0 equivalent of CAS 1187931-00-5 in Dichloromethane (DCM). Add an equal volume of 1N aqueous NaOH and stir vigorously for 30 minutes at room temperature.

-

Causality: The HCl salt is water-soluble but unreactive to electrophiles. NaOH deprotonates the pyrrolidine nitrogen. The newly formed free base is highly lipophilic (LogP ~2.54) and immediately partitions into the organic DCM layer, protecting it from aqueous degradation.

Step 2: Self-Validation via TLC

-

Action: Spot the DCM layer onto a silica TLC plate. Develop in 9:1 DCM:MeOH. Stain the plate with Ninhydrin solution and heat.

-

Causality & Validation: Ninhydrin reacts specifically with primary and secondary amines. The appearance of a distinct pink/purple spot confirms that the free secondary amine has been successfully generated and extracted. Do not proceed to coupling unless this spot is present.

Step 3: Organic Extraction and Drying

-

Action: Separate the organic layer. Wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

-

Causality: Brine breaks any micro-emulsions formed during vigorous stirring. Na₂SO₄ removes trace water that would otherwise quench moisture-sensitive coupling reagents (like HATU or acyl chlorides) in the subsequent step.

Step 4: Electrophilic Coupling

-

Action: Concentrate the DCM layer in vacuo, redissolve in anhydrous DMF, add 1.2 equivalents of your target electrophile, and 2.0 equivalents of DIPEA. Stir under N₂ atmosphere.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge any acid generated during the coupling reaction, driving the equilibrium forward without competing with the pyrrolidine for the electrophile.

Experimental workflow for the derivatization of CAS 1187931-00-5.

References

Sources

Engineering the Pyrrolidine Scaffold: The Biological and Physicochemical Impact of Fluorination

Introduction

Pyrrolidine is a privileged heterocyclic scaffold ubiquitous in natural products, peptidomimetics, and synthetic pharmaceuticals. In recent years, the strategic introduction of fluorine atoms into the pyrrolidine ring has emerged as a transformative approach in rational drug design. Due to fluorine's unique physicochemical properties—extreme electronegativity, a small van der Waals radius (1.47 Å, closely mimicking hydrogen at 1.20 Å), and the exceptional strength of the C–F bond (approx. 105.4 kcal/mol)—fluorination profoundly alters the biological activity, metabolic stability, and conformational dynamics of pyrrolidine-containing drugs (1)[1]. This technical guide explores the causal mechanisms behind these effects and provides self-validating protocols for evaluating fluorinated pyrrolidines in drug development.

Mechanistic Causality: How Fluorination Alters Pyrrolidine Biology

Stereoelectronic Effects and Conformational Preorganization

The biological activity of pyrrolidines is heavily dependent on their ring pucker. Unsubstituted pyrrolidines rapidly interconvert between Cγ-endo and Cγ-exo conformations. However, the introduction of an electronegative fluorine atom at the C3 or C4 position restricts this flexibility through stereoelectronic interactions, specifically the gauche effect.

For example, in (2S,4R)-4-fluoroproline (Flp), the highly electronegative fluorine atom withdraws electron density, stabilizing the Cγ-exo pucker via the gauche effect (2)[2]. This preorganizes the main-chain dihedral angles (φ, ψ) to those required for the collagen triple helix, dramatically increasing the thermal stability of collagen-mimetic peptides. Conversely, the diastereomer (2S,4S)-4-fluoroproline (flp) enforces a Cγ-endo pucker, which destabilizes the triple helix when placed in the Yaa position of the collagen Xaa-Yaa-Gly repeat (3)[3].

Logical flow of stereoelectronic effects driving collagen hyperstability.

Modulation of Basicity (pKa) and Pharmacokinetics

Fluorination exerts a strong inductive electron-withdrawing effect that significantly reduces the basicity of the adjacent pyrrolidine nitrogen. In open-chain or flexible cyclic systems, introducing a fluorine atom at the β-position to an amine center typically decreases the pKa by 1.2 to 1.7 units per fluorine atom (4)[4].

This reduction in pKa increases the fraction of the unprotonated (neutral) amine at physiological pH, which enhances membrane permeability and lipophilicity (LogP). However, this shift also alters target binding affinities and interactions with efflux transporters. For instance, in a series of PDE9 inhibitors, fluorination of the pyrrolidine ring reduced the basic pKa by 1.1–3.3 units, which unexpectedly increased P-glycoprotein (Pgp)-mediated efflux due to altered hydrogen-bonding dynamics and increased acidity of adjacent moieties (5)[5].

Metabolic Stability and CYP450 Evasion

The replacement of a metabolically labile C–H bond with a robust C–F bond is a classical strategy to block cytochrome P450 (CYP450)-mediated oxidation (1)[1]. In pyrrolidines, α-oxidation often leads to ring-opening and dealkylation. Fluorination not only physically blocks these sites but also electronically deactivates adjacent C–H bonds toward oxidative metabolism by lowering the HOMO energy of the amine lone pair. Furthermore, the reduced basicity (lower pKa) decreases the affinity (Ka) of the pyrrolidine for the lipophilic, anionic active sites of certain CYP enzymes, providing a dual mechanism for enhanced metabolic half-life (6)[6].

Quantitative Impact on Physicochemical Properties

The table below summarizes the causal relationship between fluorine substitution patterns on the pyrrolidine ring and their resulting physicochemical shifts, derived from empirical medicinal chemistry data.

| Compound / Scaffold | Substitution Pattern | ΔpKa (vs. Parent) | Conformational Preference | Primary Biological Impact |

| Pyrrolidine (Parent) | None | 0 (pKa ~11.3) | Flexible (Rapid interconversion) | Baseline |

| (2S,4R)-4-Fluoroproline | 4R-Fluoro (β-position) | -1.5 to -1.7 | Cγ-exo pucker | Hyperstabilizes collagen triple helix |

| (2S,4S)-4-Fluoroproline | 4S-Fluoro (β-position) | -1.5 to -1.7 | Cγ-endo pucker | Destabilizes collagen Yaa position |

| 3,3-Difluoropyrrolidine | Gem-difluoro (β-position) | -3.0 to -3.5 | Rigidified, polarized | Blocks CYP450 oxidation, high permeability |

| 3-Fluoropyrrolidine | 3-Fluoro (β-position) | -1.2 to -1.7 | Gauche-dependent pucker | Modulates Pgp-efflux, alters target Ka |

Experimental Methodologies: Self-Validating Protocols

To accurately harness the biological activity of fluorinated pyrrolidines—which have become a widely occurring motif in biologically active compounds (7)[7]—researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: Conformational Analysis via NMR (19F-1H HOESY)

To validate the stereoelectronic gauche effect in synthesized fluorinated pyrrolidines, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is required to measure spatial proximity between fluorine and protons (8)[8].

-

Sample Preparation: Dissolve 10-15 mg of the fluorinated pyrrolidine in 0.6 mL of deuterated solvent (e.g., CDCl3 or D2O depending on target application) in a 5 mm NMR tube.

-

Setup: Utilize an NMR spectrometer equipped with a 19F/1H dual-tuned cryoprobe.

-

Acquisition: Run a 1D 19F-1H HOESY experiment. Set the mixing time (τm) between 400-600 ms to allow for optimal cross-relaxation between the 19F nucleus and spatially adjacent 1H nuclei.

-

Validation: Extract the 3J(F,H) and 3J(H,H) scalar coupling constants. Correlate the internuclear distances derived from the HOESY cross-peaks with the Karplus equation predictions. A strong cross-peak between the fluorine and the syn-axial proton confirms the rigidified ring pucker (e.g., Cγ-exo).

Protocol 2: In Vitro Metabolic Stability and Pgp-Efflux Assay

Because fluorination alters basicity and lipophilicity, its impact on clearance and efflux must be empirically quantified.

-

Microsomal Incubation: Incubate 1 μM of the fluorinated compound with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

-

Efflux Ratio Determination: Seed MDCK-MDR1 cells on transwell polycarbonate filters. Add the compound (10 μM) to the apical (A) or basolateral (B) chamber.

-

Validation: Measure the apparent permeability (P_app) in both directions (A→B and B→A) after 2 hours. Calculate the Efflux Ratio (ER = P_app(B→A) / P_app(A→B)). An ER > 2.0 indicates active Pgp efflux, requiring structural recalibration (e.g., masking adjacent hydrogen bond donors).

Step-by-step experimental workflow for evaluating fluorinated pyrrolidines.

Conclusion

The fluorination of pyrrolidines is not a mere steric replacement; it is a profound stereoelectronic and physicochemical recalibration of the molecule. By predictably tuning the ring pucker via the gauche effect, lowering the amine pKa, and shielding metabolic hotspots, medicinal chemists can design highly stable, potent, and bioavailable therapeutics. Mastery of these causal relationships is essential for the rational design of next-generation peptidomimetics and small-molecule inhibitors.

Sources

- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride: Solubility and Stability Profiling

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the aqueous solubility and chemical stability of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride (CAS RN: 1187931-00-5). In the absence of extensive public data for this specific molecule, this document outlines the requisite experimental protocols and the scientific rationale underpinning each step. Adherence to these methodologies will ensure the generation of robust, reliable data suitable for regulatory submissions and to inform formulation development.

Introduction: The Criticality of Early-Stage Physicochemical Characterization

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical data points. Among the most fundamental are solubility and stability.[1][2] Aqueous solubility directly influences a drug's bioavailability and dictates the feasibility of various dosage forms.[3] Stability, the ability of the molecule to withstand environmental stresses without degradation, is paramount to ensuring safety, efficacy, and shelf-life.[4][5][6]

This guide will detail the necessary steps to thoroughly profile 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride, a compound with the following basic properties:

| Property | Value | Source(s) |

| CAS Number | 1187931-00-5 | [7][8][9] |

| Molecular Formula | C₁₁H₁₅ClFN | [8][9] |

| Molecular Weight | 215.7 g/mol | [7][8] |

| Physical Form | Light Brown Solid | [7] |

Part 1: Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is not a single value but is dependent on the conditions of the medium, primarily pH and temperature. For ionizable compounds such as 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride, pH will have a significant impact on solubility.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[10] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Materials:

-

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

-

Phosphate buffered saline (PBS) at pH 7.4

-

0.1 M Hydrochloric acid (HCl) to create pH 1.2 buffer

-

0.01 M HCl to create pH 2.0 buffer

-

Acetate buffer at pH 4.5

-

Phosphate buffer at pH 6.8

-

High-purity water

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride to vials containing each of the buffers.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After each time point, carefully withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

-

Dilute the filtrate with the mobile phase of the HPLC method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points.

Data Presentation: pH-Solubility Profile

The results should be presented in a table and a graph to visualize the pH-solubility profile.

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 25 | Experimental Data |

| 2.0 | 25 | Experimental Data |

| 4.5 | 25 | Experimental Data |

| 6.8 | 25 | Experimental Data |

| 7.4 | 25 | Experimental Data |

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method.[5] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[4][11][12]

The Logic of Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[5] They are instrumental in:

-

Developing and validating a stability-indicating analytical method.[6]

-

Informing formulation and packaging decisions.[4]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

General Procedure: Prepare solutions of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride in the appropriate stress media. Monitor the degradation over time by taking samples at various intervals (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples using a suitable stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C).[11]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a specified temperature (e.g., 60°C).[11]

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[13]

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Experimental Data | Experimental Data |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Experimental Data | Experimental Data |

| Oxidation | 3% H₂O₂, RT | 24 hours | Experimental Data | Experimental Data |

| Thermal (Solid) | 60°C | 24 hours | Experimental Data | Experimental Data |

| Photolytic (Solid) | ICH Q1B | - | Experimental Data | Experimental Data |

| Photolytic (Solution) | ICH Q1B | - | Experimental Data | Experimental Data |

Part 3: Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance or a shelf-life for the drug product.[13][14]

ICH Stability Storage Conditions

The selection of storage conditions is based on the climatic zone for which the drug is intended.[13]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2)[13]

Caption: Typical sampling points for stability studies.

Analytical Monitoring in Stability Studies

At each time point, samples should be tested for:

-

Appearance

-

Assay

-

Degradation products

-

Moisture content

-

Any other critical quality attributes

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process, from lead optimization and formulation to regulatory filing. The principles and methodologies outlined herein are grounded in established scientific practice and global regulatory expectations.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.[Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

-

Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.[Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.[Link]

-

Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Pharmaceutical Sciences and Research.[Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.[Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.[Link]

-

New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy.[Link]

-

Ich guidelines for stability studies 1. (2012, July 28). Slideshare.[Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.[Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.[Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.[Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.[Link]

-

(S)-2-(3,4-Difluorobenzyl)pyrrolidine. (n.d.). PubChem.[Link]

-

Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.[Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride | 1187931-00-5 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. raytor.com [raytor.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Potential therapeutic targets of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

Abstract

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride represents a novel chemical entity with a structural framework suggestive of potential interactions with key neurological targets. The presence of a pyrrolidine ring, a common feature in many psychoactive compounds, coupled with a 4-fluorobenzyl group, indicates the possibility of affinity for monoamine transporters and sigma receptors. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound. We will delve into the underlying rationale for target selection, present detailed experimental protocols for target validation, and outline a logical progression for characterizing its pharmacological profile. This document serves as a roadmap for elucidating the mechanism of action and potential therapeutic applications of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride in neuropsychiatric and neurological disorders.

Introduction: Structural Rationale and Therapeutic Hypothesis

The chemical structure of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is intriguing from a medicinal chemistry perspective. The pyrrolidine moiety is a privileged scaffold found in numerous successful central nervous system (CNS) drugs, including inhibitors of monoamine transporters. The addition of a benzyl group, particularly with a fluorine substitution at the 4-position, can significantly influence pharmacokinetic properties and target engagement. The 4-fluoro substitution is known to often enhance metabolic stability and can play a crucial role in binding to specific receptor subtypes.

Based on these structural alerts, we hypothesize that 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride may act as a modulator of:

-

Monoamine Transporters: Specifically, the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

-

Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered promising targets for neurodegenerative diseases, psychiatric disorders, and pain.

This guide will proceed under this working hypothesis, outlining the necessary steps to validate these potential targets and characterize the compound's activity.

Proposed Signaling Pathways and Mechanisms of Action

To understand the potential downstream effects of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride, it is essential to visualize the signaling pathways associated with our hypothesized targets.

Modulation of Monoamine Transporters

Inhibition of DAT, SERT, and NET by a ligand like 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride would lead to an increase in the extracellular concentrations of their respective neurotransmitters (dopamine, serotonin, and norepinephrine). This, in turn, would enhance signaling through their corresponding postsynaptic receptors, leading to a cascade of downstream effects.

Caption: Hypothetical inhibition of monoamine transporters.

Interaction with the Sigma-1 Receptor

The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, it can dissociate and translocate to influence various ion channels and signaling pathways, thereby modulating cellular stress responses and neuronal plasticity.

Caption: Proposed mechanism of Sigma-1 receptor modulation.

Experimental Validation Workflow

A tiered approach is recommended to efficiently screen and characterize the activity of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride.

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Primary Binding Assays

The initial step is to determine if the compound physically interacts with the hypothesized targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride for DAT, SERT, NET, σ1, and σ2 receptors.

Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Use commercially available cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT) or receptors (e.g., CHO-hσ1).

-

Harvest cells and homogenize in an appropriate buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, -pentazocine for σ1, and [³H]DTG for σ2).

-

Add increasing concentrations of the test compound (2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

-

Incubation and Detection:

-

Incubate the plates at an appropriate temperature for a set duration to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Data Summary Table:

| Target | Radioligand | Ki (nM) |

| hDAT | [³H]WIN 35,428 | TBD |

| hSERT | [³H]citalopram | TBD |

| hNET | [³H]nisoxetine | TBD |

| hσ1 | -pentazocine | TBD |

| hσ2 | [³H]DTG | TBD |

Tier 2: Functional Assays

If significant binding affinity is observed in Tier 1, the next step is to assess the functional activity of the compound.

Objective: To determine if the compound acts as an inhibitor of monoamine transporters or as an agonist/antagonist at sigma receptors.

Protocol: Neurotransmitter Uptake Assay (for DAT, SERT, NET)

-

Cell Culture:

-

Plate cells expressing the target transporter (e.g., HEK293-hDAT) in a 96-well plate.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride or a reference inhibitor (e.g., cocaine for DAT).

-

Add a radioactive neurotransmitter (e.g., [³H]dopamine).

-

Incubate for a short period to allow for uptake.

-

Terminate uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the log concentration of the compound to determine the IC₅₀ value.

-

Protocol: Calcium Mobilization Assay (for σ1 Receptor Agonism)

The σ1 receptor is known to modulate intracellular calcium signaling.

-

Cell Culture and Dye Loading:

-

Plate cells expressing the σ1 receptor (e.g., SH-SY5Y) in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add varying concentrations of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride or a reference agonist (e.g., PRE-084).

-

Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration.

-

Plot the response against the log concentration of the compound to determine the EC₅₀ value and maximum efficacy (Emax).

-

Data Summary Table:

| Assay | Target | Functional Readout | Potency (IC₅₀/EC₅₀, nM) |

| Uptake Inhibition | hDAT | [³H]Dopamine Uptake | TBD |

| Uptake Inhibition | hSERT | [³H]Serotonin Uptake | TBD |

| Uptake Inhibition | hNET | [³H]Norepinephrine Uptake | TBD |

| Calcium Mobilization | hσ1 | Intracellular Ca²⁺ | TBD |

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to evaluating the therapeutic potential of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride. By systematically progressing from initial binding assays to functional characterization, researchers can efficiently determine the compound's primary molecular targets and mechanism of action. Positive results from this workflow would warrant advancement to more complex cellular models to study effects on neurite outgrowth, synaptic plasticity, or neuroprotection, followed by in vivo studies in animal models of relevant CNS disorders. The insights gained will be crucial for guiding further lead optimization and preclinical development efforts.

References

This section will be populated with specific references to protocols and mechanistic claims once actual data is generated and published. The following are representative examples of the types of sources that would be cited.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. [Link]

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

The Discovery, Synthesis, and Pharmacological Utility of 2-(4-Fluoro-benzyl)-pyrrolidine Hydrochloride

Introduction & Pharmacological Significance

The 2-benzylpyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a variety of central nervous system (CNS) modulators and targeted receptor antagonists. Historically, the unsubstituted 2-benzylpyrrolidine core was explored for its monoamine reuptake inhibition properties. However, the discovery and application of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride (CAS: 1187931-00-5) represents a significant evolutionary step in rational drug design[1].

The strategic incorporation of a fluorine atom at the para-position of the benzyl ring is a classical bioisosteric modification. Fluorine, being highly electronegative and only slightly larger than hydrogen, serves a dual purpose:

-

Metabolic Shielding: It effectively blocks cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life of the molecule.

-

Lipophilic Modulation: It subtly increases the lipophilicity (LogP = 2.542) of the compound, enhancing blood-brain barrier (BBB) penetrability without significantly increasing the topological polar surface area (TPSA).

This specific moiety gained critical prominence during the optimization of calcilytics—calcium-sensing receptor (CaSR) antagonists. In seminal structure-activity relationship (SAR) studies, substituted 2-benzylpyrrolidines were discovered as highly potent replacements for the bulky 1,1-dimethyl-2-naphthalen-2-yl-ethylamine group found in the prototypical calcilytic NPS-2143, offering superior hERG safety profiles[2]. Today, the hydrochloride salt is widely utilized as an advanced building block in the synthesis of novel GPCR ligands and monoamine modulators[3].

Evolution of Synthetic Methodologies

Historically, the synthesis of 2-benzylpyrrolidines relied on classical, multi-step sequences such as the Grignard addition of benzylmagnesium halides to pyrroline derivatives, followed by reduction. These methods suffered from poor atom economy, harsh conditions, and a lack of stereocontrol.

A paradigm shift occurred with the development of palladium-catalyzed alkene carboamination. As detailed in the mechanistic studies by, the direct synthesis of N -aryl-2-benzylpyrrolidines can be achieved via the syn-insertion of unactivated alkenes into Pd–N bonds[4]. By reacting 4-pentenylamine derivatives with 1-bromo-4-fluorobenzene in the presence of a Pd(0) catalyst and a bidentate phosphine ligand (e.g., dppf), the 2-(4-fluorobenzyl)pyrrolidine core is assembled in a single, highly efficient catalytic cycle.

Mechanistic Pathway: Palladium-Catalyzed Carboamination

The catalytic cycle is driven by the precise electronic tuning of the palladium center. The causality of the reaction steps is as follows:

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1-bromo-4-fluorobenzene, forming a stable Pd(II) aryl complex.

-

Amido Complex Formation: Base-mediated deprotonation of the amine facilitates ligand substitution, generating a palladium(aryl)amido intermediate.

-

syn-Aminopalladation: This is the rate-determining and stereodefining step. The pendant alkene undergoes intramolecular syn-migratory insertion into the Pd–N bond, forming the pyrrolidine ring.

-

Reductive Elimination: The resulting alkylpalladium species undergoes rapid C–C bond-forming reductive elimination to yield the 2-(4-fluorobenzyl)pyrrolidine core and regenerate the Pd(0) catalyst.

Catalytic cycle for the Pd-catalyzed synthesis of the 2-benzylpyrrolidine core.

Experimental Methodology: A Self-Validating Protocol

The free base of 2-(4-fluorobenzyl)pyrrolidine is an oil that is susceptible to oxidative degradation. Therefore, it is universally isolated and stored as the hydrochloride salt. The following self-validating protocol outlines the laboratory-scale synthesis and salt formation.

Step 1: Catalytic Carboamination

-

Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-4-fluorobenzene (1.0 equiv), 4-pentenylamine (1.2 equiv), Pd2(dba)3 (2 mol%), dppf (4 mol%), and sodium tert-butoxide (1.5 equiv).

-

Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 70°C for 12 hours.

-

Causality: Toluene is chosen as a non-polar, high-boiling solvent that completely dissolves the catalytic species while preventing the premature hydrolysis of the base.

-

Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aryl bromide spot confirms the completion of the oxidative addition and subsequent catalytic turnover.

Step 2: Workup and Free Base Isolation

-

Quench: Cool the reaction to room temperature and quench with saturated aqueous NH4Cl to neutralize the remaining base.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, CH2Cl2 /MeOH gradient) to isolate the pure free base.

-

Validation Checkpoint 2: Obtain a crude 1H NMR spectrum. The presence of an AB multiplet at ~7.0–7.2 ppm confirms the 4-fluorobenzyl group, and multiplets between 1.5–3.0 ppm confirm the intact pyrrolidine ring.

Step 3: Hydrochloride Salt Formation

-

Precipitation: Dissolve the purified free base in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.

-

Acidification: Add 2.0 M HCl in diethyl ether dropwise until precipitation ceases.

-

Causality: The use of anhydrous ether ensures that the highly polar hydrochloride salt precipitates immediately, leaving any residual lipophilic impurities dissolved in the mother liquor. The low temperature maximizes the thermodynamic yield of the crystallization.

-

Filtration: Filter the resulting light brown/off-white solid and dry under high vacuum.

-

Validation Checkpoint 3: Melting point determination and elemental analysis must be performed to confirm the purity (≥97%) matches the commercial standards for CAS 1187931-00-5[1].

Self-validating experimental workflow for the synthesis and isolation of the hydrochloride salt.

Physicochemical & Analytical Data

The robust physicochemical profile of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride makes it an ideal candidate for high-throughput screening libraries and fragment-based drug discovery. The data below summarizes its core metrics[5].

| Property | Value |

| Chemical Name | 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride |

| CAS Registry Number | 1187931-00-5 |

| Molecular Formula | C11H15ClFN |

| Molecular Weight | 215.69 g/mol |

| Topological Polar Surface Area (TPSA) | 12.03 Ų |

| LogP (Predicted) | 2.542 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

| Physical Form | Light Brown / Off-White Solid |

| Storage Conditions | Sealed in dry, 2-8°C |

References

-

Wolfe, J. P., et al. (2011). "Intramolecular Insertion of Alkenes into Pd–N Bonds. Effects of Substrate and Ligand Structure on the Reactivity of (P–P)Pd(Ar)[N(Ar1)(CH2)3CR=CHR′] Complexes." Organometallics, 30(5), 1269-1277.[Link]

-

Yang, W., et al. (2005). "Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(4), 1225-1228.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

Navigating the Labyrinth: A Technical Guide to Lipophilicity and Blood-Brain Barrier Permeability of Pyrrolidine Derivatives

For Immediate Release

[City, State] – March 7, 2024 – In the intricate world of central nervous system (CNS) drug development, the blood-brain barrier (BBB) stands as a formidable gatekeeper. Its highly selective nature dictates which molecules gain access to the brain, posing a significant challenge for the delivery of therapeutics. For researchers, scientists, and drug development professionals, understanding the interplay between a compound's physicochemical properties and its ability to traverse this barrier is paramount. This in-depth technical guide focuses on a particularly promising class of compounds—pyrrolidine derivatives—and explores the critical role of lipophilicity in dictating their BBB permeability.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in numerous natural products and synthetic drugs, valued for its structural versatility and synthetic accessibility. Its presence in a molecule can significantly influence lipophilicity, a key determinant of BBB penetration. This guide will dissect the nuanced relationship between the lipophilicity of pyrrolidine derivatives and their journey across the BBB, providing both foundational knowledge and practical, field-proven insights.

Section 1: The Lipophilicity-Permeability Paradigm

Stereochemistry and biological activity of pyrrolidine rings

Unlocking the 3D Pharmacophore: Stereochemistry and Biological Activity of Pyrrolidine Rings in Drug Design

Introduction

The five-membered pyrrolidine ring is one of the most privileged nitrogen heterocycles in medicinal chemistry, frequently appearing in FDA-approved therapeutics[1]. Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine core allow for extensive exploration of three-dimensional (3D) pharmacophore space. This adaptability is driven by "pseudorotation," a dynamic phenomenon where the ring rapidly interconverts between envelope and half-chair conformations[1].

As a Senior Application Scientist, I have observed that the strategic placement of stereocenters on the pyrrolidine core dictates not only the conformational preference of the molecule but also its absolute binding affinity to enantioselective biological targets. This whitepaper explores the mechanistic causality between pyrrolidine stereochemistry and biological activity, providing actionable insights and validated protocols for drug development professionals.

Stereochemical Dynamics and Pseudorotation

The biological efficacy of pyrrolidine derivatives is fundamentally tied to their stereochemistry. With up to four stereogenic carbons, the ring can theoretically form 16 distinct stereoisomers[1]. The non-planarity of the ring allows substituents to adopt pseudo-axial or pseudo-equatorial positions.

Causality in Drug Design: When designing a pyrrolidine-based drug, locking the conformation into a specific pseudorotational state (e.g., via bulky substituents or spiro-fusions) reduces the entropic penalty upon binding to the target protein. For instance, trans-3,4-disubstituted pyrrolidines exhibit highly specific spatial orientations that are critical for target engagement. In the development of novel antimalarial agents, the (3R,4S) stereochemistry of the pyrrolidine aryl ring substituent is vastly preferred over its enantiomer, yielding highly potent compounds against multi-drug resistant strains[2].

Case Studies: Target Affinity and Stereocenter Impact

Captopril and Metallo-β-Lactamase / ACE Inhibition

Captopril, a pioneering angiotensin-converting enzyme (ACE) inhibitor, is synthesized from L-proline[3]. The stereochemistry of this proline residue is non-negotiable. Polarizable molecular mechanics and quantum mechanics studies on the binding of captopril to metallo-β-lactamase (a zinc-enzyme analogous to ACE) reveal that the (S)-stereocenter perfectly positions the thiolate ion for optimal monodentate binding to the zinc cation[4]. Conversely, the D-proline diastereomer introduces severe steric clashes that destabilize the binding pocket network, drastically reducing inhibitory potency[4].

Vildagliptin and DPP-4 Inhibition

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of Type 2 diabetes[5]. It features a highly specific cyanopyrrolidine core. The drug is exclusively active and administered as the enantiomerically pure (S)-vildagliptin[5]. The (S)-configuration directs the cyano group to form a reversible covalent imidate adduct with the catalytic serine of DPP-4, while the pyrrolidine ring and adamantane moiety precisely occupy the S1 and S2 sub-pockets, respectively[6][7]. The (R)-enantiomer fails to align these pharmacophores simultaneously, rendering it an inactive enantiomeric impurity[5].

Mechanism of S-Vildagliptin inhibiting DPP-4 to stabilize GLP-1 and increase insulin secretion.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the profound impact of stereochemistry and functionalization on biological activity, Table 1 summarizes the binding affinities and biological outcomes of various pyrrolidine derivatives based on empirical and computational studies.

Table 1: Comparative Biological Activity of Pyrrolidine Stereoisomers and Derivatives

| Compound Class / Drug | Stereochemistry | Target / Cell Line | Binding Affinity / IC₅₀ | Biological Impact |

| Captopril | (S)-Proline derivative | ACE / Zinc Metalloenzymes | High Affinity (Monodentate) | Potent antihypertensive[4] |

| Captopril | (R)-Proline derivative | ACE / Zinc Metalloenzymes | Low Affinity (Steric clash) | Inactive / Weak inhibitor[4] |

| Vildagliptin | (S)-Cyanopyrrolidine | DPP-4 Enzyme | -8.1 kcal/mol | Increases GLP-1 & Insulin[5][6] |

| Vildagliptin | (R)-Cyanopyrrolidine | DPP-4 Enzyme | Poor alignment | Enantiomeric impurity[5] |

| 4-Aryl Pyrrolidines | trans-(3R,4S) | P. falciparum (Dd2 strain) | IC₅₀ = 21 nM | Potent antimalarial[2] |

| Spiro-pyrrolizines (6b) | Complete stereoselectivity | CCRF-CEM (Leukemia) | IC₅₀ = 3.6 μM | High antiproliferative activity[8] |

Experimental Methodology: Stereoselective Synthesis of the Pyrrolidine Core

To harness the biological potential of pyrrolidines, robust stereoselective synthetic routes are required. The [3+2] cycloaddition of azomethine ylides with electron-deficient olefins (dipolarophiles) is the gold standard in drug discovery, allowing the simultaneous formation of multiple stereocenters with high atom economy[9][10].

Self-Validating Protocol: Stereoselective [3+2] Cycloaddition